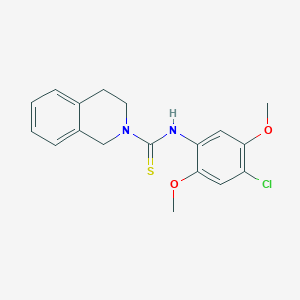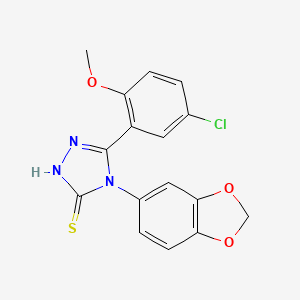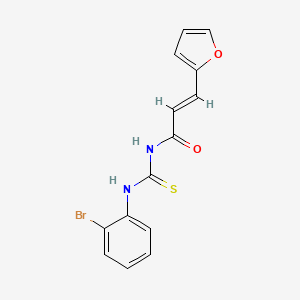![molecular formula C16H17ClN2O3S2 B14919392 N-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)-4-methylbenzenesulfonamide](/img/structure/B14919392.png)
N-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylthiol with ethylene diamine to form a thioether intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Solvents: Dichloromethane, ethanol
Catalysts: Triethylamine, palladium catalysts
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[({2-[(4-BROMOPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE
- N-[({2-[(4-FLUOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE
- N-[({2-[(4-METHOXYPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE
Uniqueness
N-[({2-[(4-CHLOROPHENYL)THIO]ETHYL}AMINO)CARBONYL]-4-METHYLBENZENESULFONAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17ClN2O3S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-2-8-15(9-3-12)24(21,22)19-16(20)18-10-11-23-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
InChI Key |
FBVIELDAAZXDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919318.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14919327.png)
![2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B14919334.png)
![2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide](/img/structure/B14919341.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919349.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14919351.png)

![N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide](/img/structure/B14919355.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B14919365.png)
![4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B14919367.png)
![methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B14919380.png)
![3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol](/img/structure/B14919390.png)
